molecular formula C20H15ClFNO3S2 B2702767 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide CAS No. 339011-57-3

2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide

Cat. No.: B2702767
CAS No.: 339011-57-3
M. Wt: 435.91
InChI Key: HECHSIBIADATLP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 339011-57-3) features a benzamide backbone substituted with a chloro group at position 2, a methylsulfonyl group at position 4, and a 4-[(4-fluorophenyl)sulfanyl]phenyl moiety attached to the amide nitrogen. Its molecular formula is C₂₀H₁₅ClFNO₃S₂, with a molecular weight of 435.92 g/mol and a purity >90% .

Properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)sulfanylphenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO3S2/c1-28(25,26)17-10-11-18(19(21)12-17)20(24)23-14-4-8-16(9-5-14)27-15-6-2-13(22)3-7-15/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECHSIBIADATLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide, with the CAS number 339011-57-3, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro group, a fluorophenyl sulfanyl moiety, and a methylsulfonyl group. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Research indicates that this compound may exhibit multiple mechanisms of action, particularly in the context of fungicidal activity and potential therapeutic effects on various biological targets:

  • Fungicidal Properties : The compound has been identified as effective against certain fungal species, likely due to its ability to disrupt cellular processes in fungi .
  • Serotonin Receptor Interaction : Similar compounds have shown activity at serotonin receptors (5-HT), suggesting potential applications in treating mood disorders .
  • Inhibition of Enzymatic Activity : The presence of the sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
AntifungalEffective against various fungi
Serotonin Receptor BindingHigh affinity for 5-HT receptors
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies and Research Findings

  • Antifungal Activity : A study demonstrated that the compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as a therapeutic agent in treating fungal infections .
  • Serotonergic Effects : Another investigation into related compounds revealed that those with similar structures could modulate serotonin levels effectively, suggesting that this compound might also influence serotonin transporters and receptors .
  • Toxicological Studies : Preliminary toxicological assessments have indicated a favorable safety profile, with no significant adverse effects observed in animal models at therapeutic doses .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide involves several chemical reactions to introduce the chloro, fluorophenyl, and sulfonyl groups into the benzamide framework. The process typically includes:

  • Starting Materials : The synthesis begins with readily available precursors such as 4-fluorobenzenesulfonyl chloride and appropriate amines.
  • Reagents : Common reagents include bases like triethylamine or sodium bicarbonate to facilitate nucleophilic substitutions.
  • Reaction Conditions : The reactions are often carried out under controlled temperatures and in solvents such as dichloromethane or dimethylformamide to optimize yields.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Many sulfonamide derivatives act by inhibiting key enzymes involved in cancer cell growth, such as carbonic anhydrase and metalloproteases .
  • Case Study : One study evaluated a series of sulfonamide derivatives against human ovarian (A2780) and colon cancer (HCT-116) cell lines. A compound structurally similar to this compound showed a GI50 value of 1.9 µM against pancreatic carcinoma cells, indicating potent anti-proliferative effects .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • α-Glucosidase and Acetylcholinesterase Inhibition : Research on similar sulfonamides has demonstrated their ability to inhibit α-glucosidase, which is crucial for managing diabetes, and acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Pharmacological Applications

The structural characteristics of this compound suggest several therapeutic applications:

  • Antitumor Agents : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
  • Antidiabetic and Neuroprotective Agents : Given its enzyme inhibition profile, this compound could be explored for treating metabolic disorders and neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeCompound Structure SimilarityTested Cell LinesGI50 Value (µM)Reference
AnticancerYesPancreatic Carcinoma1.9
α-Glucosidase InhibitionYesVariousNot Specified
Acetylcholinesterase InhibitionYesVariousNot Specified

Comparison with Similar Compounds

Key Functional Groups :

  • Chloro (Cl) and methylsulfonyl (SO₂CH₃) groups on the benzene ring.
  • Sulfanyl (S–) bridge linking a fluorophenyl group to the phenylamine substituent.

Comparison with Structurally Similar Compounds

2-Chloro-N-(4-Chloro-3-Iodophenyl)-4-(Methylsulfonyl)Benzamide

  • Molecular Formula: C₁₄H₁₀Cl₂INO₃S | MW: 470.09 g/mol .
  • Structural Differences :
    • Replaces the sulfanyl-linked fluorophenyl group with iodo and chloro substituents on the phenyl ring.
    • Lacks the sulfur bridge, resulting in a simpler substituent.
  • Physical Properties :
    • Forms centrosymmetric dimers via N–H⋯O(sulfonyl) hydrogen bonds in the crystalline state .
    • Crystal Packing : Triclinic system (space group P1) with a dihedral angle of 52.13° between benzene rings .
  • Applications : Serves as an intermediate in anticancer drug synthesis .

2-Chloro-N-[4-(4-Fluorophenyl)-1,2-Oxazol-5-Yl]Acetamide

  • Molecular Formula : C₁₁H₈ClFN₂O₂ | MW : 254.64 g/mol .
  • Structural Differences :
    • Contains an oxazole ring instead of a benzene ring.
    • Substituted with a chloro-acetamide group and fluorophenyl moiety.
  • Physical Properties :
    • Predicted density : 1.419 g/cm³ | Boiling point : 430.3°C .
    • Higher polarity due to the oxazole heterocycle.
  • Reactivity : The oxazole ring may enhance metabolic stability compared to benzamide derivatives.

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide

  • Molecular Formula : C₁₉H₁₆F₂N₂O₄S₂ | MW : 462.47 g/mol .
  • Structural Differences :
    • Double sulfonamide structure with two fluorophenyl groups.
    • Lacks the chloro and methylsulfonyl substituents.
  • Synthesis : Formed unexpectedly during sulfonylation reactions, highlighting divergent reactivity compared to carboxamides .

Comparative Analysis Table

Compound Molecular Formula MW (g/mol) Key Substituents Hydrogen Bonding Applications
Target Compound C₂₀H₁₅ClFNO₃S₂ 435.92 Cl, SO₂CH₃, S-linked fluorophenyl Not reported Under investigation
2-Chloro-N-(4-Cl-3-Iodo-phenyl) C₁₄H₁₀Cl₂INO₃S 470.09 Cl, I, SO₂CH₃ N–H⋯O (dimer formation) Anticancer intermediate
2-Chloro-N-oxazolyl C₁₁H₈ClFN₂O₂ 254.64 Cl, oxazole, fluorophenyl N/A Potential bioactive agent
Double sulfonamide C₁₉H₁₆F₂N₂O₄S₂ 462.47 F, double SO₂NH C–H⋯O (no dimers) Synthetic byproduct

Key Findings

Structural Impact on Properties: The sulfanyl bridge in the target compound may enhance lipophilicity compared to iodinated analogs, influencing membrane permeability .

Hydrogen Bonding and Crystallization :

  • Analogs like 2-chloro-N-(4-Cl-3-Iodo-phenyl) form dimers via N–H⋯O bonds, which could improve crystallinity and stability . The absence of such interactions in the target compound might necessitate alternative formulation strategies.

Synthetic Challenges :

  • Sulfanyl-linked derivatives (e.g., the target compound) require precise control to avoid side reactions, as seen in the unexpected formation of double sulfonamides .

Q & A

Q. Advanced

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate purity (e.g., sulfonamide formation at Rf_f 0.3 in ethyl acetate/hexane) .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI for Ullmann coupling) enhance coupling efficiency .
  • Workup Adjustments : Acid-base extraction removes unreacted starting materials (e.g., 1M HCl to isolate amine intermediates) .

How can crystal structure analysis and intermolecular interactions inform solid-state properties?

Q. Advanced

  • X-ray Crystallography : Reveals distorted tetrahedral geometry at sulfur atoms and planar triazole/benzene rings. Weak C–H···O hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding, 60% van der Waals contacts) to predict solubility and stability .

What biological screening approaches are suitable for evaluating this compound’s bioactivity?

Q. Advanced

  • Enzyme Inhibition Assays : Test serine protease inhibition (e.g., trypsin or chymotrypsin) using fluorogenic substrates .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., MIC values via broth microdilution) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination) with structure-activity comparisons to chloro/fluoro analogs .

How does the fluorophenylsulfanyl group influence the compound’s electronic properties?

Advanced
The electron-withdrawing fluorine atom decreases electron density on the phenyl ring, enhancing:

  • Electrophilicity : Facilitates nucleophilic aromatic substitution at the para position.
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, impacting membrane permeability .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, as shown in microsomal stability assays .

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